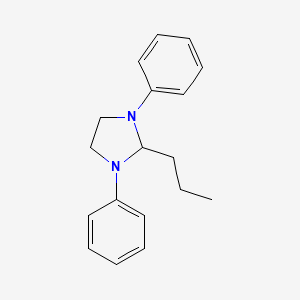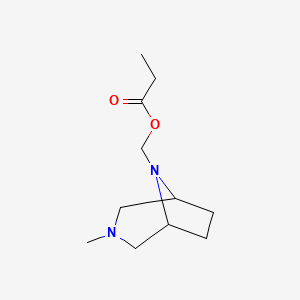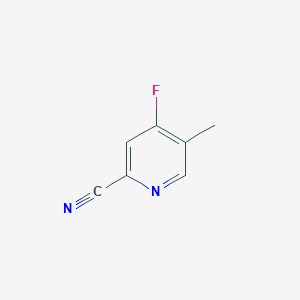
1,3-Diphenyl-2-propylimidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-2-propylimidazolidine is an organic compound with the molecular formula C18H22N2. It belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2-propylimidazolidine can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylurea with propylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, microwave-assisted synthesis has been explored as a solvent-free and eco-friendly approach. This method utilizes microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
化学反应分析
Types of Reactions
1,3-Diphenyl-2-propylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert it into different imidazolidine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions can produce a variety of substituted imidazolidine derivatives .
科学研究应用
1,3-Diphenyl-2-propylimidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Diphenyl-2-propylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,3-Diphenylurea: A related compound with similar structural features but different chemical properties.
1,3-Diphenylpropenone: Another compound with a similar aromatic structure but distinct reactivity.
5,5-Diphenylimidazolidine-2,4-dione: A compound with a similar imidazolidine core but different substituents
Uniqueness
1,3-Diphenyl-2-propylimidazolidine is unique due to its specific substitution pattern and the presence of a propyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
55320-82-6 |
|---|---|
分子式 |
C18H22N2 |
分子量 |
266.4 g/mol |
IUPAC 名称 |
1,3-diphenyl-2-propylimidazolidine |
InChI |
InChI=1S/C18H22N2/c1-2-9-18-19(16-10-5-3-6-11-16)14-15-20(18)17-12-7-4-8-13-17/h3-8,10-13,18H,2,9,14-15H2,1H3 |
InChI 键 |
FTZQFBUICLZGLZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1N(CCN1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester](/img/structure/B13941817.png)




![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)


![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)
![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-](/img/structure/B13941889.png)

